molecular formula C13H14ClNO3 B7513850 methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate

methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate

Cat. No. B7513850
M. Wt: 267.71 g/mol
InChI Key: FEONJDBAHGOEES-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate, also known as Methyl 3-(3-chlorophenyl)-2-propenoate, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of organic compounds known as esters and is commonly used in the synthesis of various organic molecules.

Mechanism of Action

The mechanism of action of methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, thereby altering various physiological processes.
Biochemical and Physiological Effects:
methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate has been shown to have several biochemical and physiological effects. It has been found to possess anti-inflammatory, antitumor, and antiviral activities. It has also been shown to have an inhibitory effect on the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate in lab experiments is its ease of synthesis. It is also relatively inexpensive and readily available. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and take appropriate safety precautions.

Future Directions

There are several future directions for the use of methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate in scientific research. One potential direction is in the development of new antitumor agents. It has also been suggested that this compound could be used in the development of new anti-inflammatory agents. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate is a chemical compound that has been widely studied for its potential applications in scientific research. Its ease of synthesis and potential applications in the development of new organic molecules make it a valuable compound in the field of organic chemistry. However, its potential toxicity highlights the importance of taking appropriate safety precautions when handling this compound.

Synthesis Methods

The synthesis of methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate can be achieved through several methods. One of the most common methods involves the reaction of 3-chlorocinnamic acid with methylamine in the presence of a catalyst such as triethylamine. The resulting product is then esterified with methanol to yield methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate.

Scientific Research Applications

Methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate has been widely used in scientific research for its potential applications in various fields. One of the most significant applications of this compound is in the synthesis of other organic molecules. It has been used as a starting material for the synthesis of several biologically active compounds such as antitumor agents, anti-inflammatory agents, and antiviral agents.

properties

IUPAC Name

methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c1-18-13(17)7-8-15-12(16)6-5-10-3-2-4-11(14)9-10/h2-6,9H,7-8H2,1H3,(H,15,16)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEONJDBAHGOEES-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)C=CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCNC(=O)/C=C/C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate

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